N-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N'-methyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, piperazine moiety, and chlorodifluoromethoxy and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate nitrile or amidine precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a halogenated triazine intermediate with a piperazine derivative.
Attachment of the Chlorodifluoromethoxy and Chlorophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using chlorodifluoromethoxybenzene and chlorophenyl derivatives as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products
Scientific Research Applications
N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C21H21Cl2F2N7O |
---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-[4-(3-chlorophenyl)piperazin-1-yl]-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21Cl2F2N7O/c1-26-18-28-19(27-15-5-7-17(8-6-15)33-21(23,24)25)30-20(29-18)32-11-9-31(10-12-32)16-4-2-3-14(22)13-16/h2-8,13H,9-12H2,1H3,(H2,26,27,28,29,30) |
InChI Key |
YJHIWEVZVDHLEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)Cl |
Origin of Product |
United States |
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